molecular formula C16H15N3S B2614138 4-(phenethylamino)quinazoline-2(1H)-thione CAS No. 120394-27-6

4-(phenethylamino)quinazoline-2(1H)-thione

Cat. No.: B2614138
CAS No.: 120394-27-6
M. Wt: 281.38
InChI Key: PXWFVFGEFNHDJJ-UHFFFAOYSA-N
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Description

Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . Quinazoline derivatives are known to possess a wide range of biological activities, including antimicrobial, antimalarial, anticonvulsant, anti-inflammatory, antihypertensive, cholinesterase inhibitory, anti-diabetic, and anticancer activities .


Synthesis Analysis

Quinazoline derivatives can be synthesized through various methods. For instance, quinazolin-4(3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in open air . Another method involves the use of 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .


Molecular Structure Analysis

The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2(1H)-one (2-quinazolinone), or at C-4 and named quinazoline-4(3H)-one (4-quinazolinone) .


Chemical Reactions Analysis

Quinazoline derivatives have been synthesized and studied for their physical and chemical properties . They have been used in various chemical reactions, including the synthesis of 3-substituted quinazoline-2,4-diones .


Physical and Chemical Properties Analysis

Quinazoline derivatives have diverse physical and chemical properties, which can be influenced by the specific substituents on the quinazoline ring .

Scientific Research Applications

Synthesis Methods

Quinazoline derivatives, including structures similar to 4-(phenethylamino)quinazoline-2(1H)-thione, have been the subject of extensive research due to their potential applications. For example, Komkov et al. (2021) proposed a method for the synthesis of quinazolines based on the annulation of the benzene ring to pyrimidin-2-one(thione) derivatives, demonstrating an innovative approach to obtaining these compounds (Komkov et al., 2021). Chen et al. (2015) described an efficient direct amination of quinazolin-4(3H)-ones using N,N-dimethylformamide as a nitrogen source, showcasing a method that affords high yields of 4-(dimethylamino)quinazolines, which could be adapted for similar derivatives (Chen et al., 2015).

Pharmacological Applications

Dash et al. (2017) synthesized novel quinazoline-4-one/4-thione derivatives, exploring their antimicrobial, analgesic, and anti-inflammatory properties. This study highlights the structural modification of quinazoline derivatives to enhance specific pharmacological activities (Dash et al., 2017). Luo et al. (2012) focused on the antiviral activity of (quinazolin-4-ylamino)methyl-phosphonates, indicating the potential of quinazoline scaffolds in developing antiviral agents (Luo et al., 2012).

Structural and Chemical Analysis

Tojiboev et al. (2020) conducted Hirshfeld surface analyses and energy framework analyses on crystals of quinazoline methylidene bridged compounds, providing insight into the intermolecular interactions and molecular packing, which are crucial for understanding the chemical behavior and potential applications of these compounds (Tojiboev et al., 2020).

Future Directions

Quinazoline derivatives continue to be a focus of research due to their diverse biological activities. Future research may focus on developing new synthesis methods, exploring new biological activities, and optimizing the properties of these compounds for therapeutic use .

Properties

IUPAC Name

4-(2-phenylethylamino)-1H-quinazoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c20-16-18-14-9-5-4-8-13(14)15(19-16)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWFVFGEFNHDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=S)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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